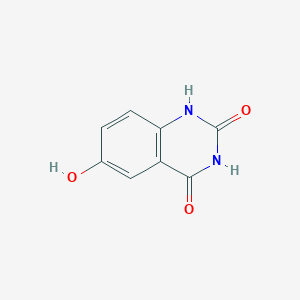

6-Hydroxyquinazoline-2,4(1H,3H)-dione

Übersicht

Beschreibung

6-Hydroxyquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyquinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with formamide under acidic conditions, leading to the formation of the quinazoline ring. The hydroxy group can be introduced through subsequent hydroxylation reactions.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are used to enhance efficiency and reduce production costs.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the dione functionalities to dihydroquinazoline derivatives, typically using reducing agents such as sodium borohydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

Substitution: Alkyl halides, acidic or basic catalysts, moderate temperatures.

Major Products:

Oxidation: Quinazoline-2,4-dione derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Alkylated quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Recent studies have highlighted the antiviral capabilities of 6-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives against various viral infections.

HIV-1 Inhibition

A series of 3-hydroxyquinazoline-2,4(1H,3H)-diones have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase and RNase H activity. One compound, II-4, demonstrated significant inhibitory activity with an IC50 value of 0.41 μM against RNase H and an IC50 of 0.85 μM against integrase strand transfer activity. These findings suggest that these compounds could serve as leads for developing novel HIV therapeutics .

Anti-Vaccinia and Adenovirus Activity

Another study reported the synthesis of triazole-substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones that exhibited potent antiviral activity against vaccinia and adenovirus. The compound 24b11 showed an EC50 value of 1.7 μM against vaccinia, significantly outperforming the reference drug Cidofovir (EC50 = 25 μM). Similarly, compound 24b13 displayed a potent effect against adenovirus-2 with an EC50 of 6.2 μM . These results indicate the potential of these derivatives as specific antiviral agents.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its ability to facilitate the formation of more complex molecules makes it valuable in drug development and chemical research.

Synthesis of Complex Molecules

The compound is utilized in various synthetic pathways to create diverse chemical entities. For instance, it can undergo reactions such as alkylation or acylation to yield derivatives with enhanced biological activities or improved pharmacokinetic properties .

Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships (SAR) using derivatives of this compound has provided insights into optimizing their biological activities. By modifying substituents on the quinazoline core, researchers can enhance the potency and selectivity of these compounds for specific biological targets .

Case Studies

Wirkmechanismus

The mechanism of action of 6-Hydroxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Quinazoline-2,4-dione: Lacks the hydroxy group, making it less versatile in certain chemical reactions.

6-Methoxyquinazoline-2,4(1H,3H)-dione: Contains a methoxy group instead of a hydroxy group, which can alter its reactivity and biological activity.

4-Hydroxyquinazoline-2(1H)-one: Similar structure but with different positioning of the hydroxy group, affecting its chemical properties and applications.

Uniqueness: 6-Hydroxyquinazoline-2,4(1H,3H)-dione is unique due to its specific functional groups that allow for a wide range of chemical modifications and biological activities. Its hydroxy group provides additional sites for chemical reactions, enhancing its versatility in synthetic and medicinal chemistry.

Biologische Aktivität

6-Hydroxyquinazoline-2,4(1H,3H)-dione, a member of the quinazoline family, has garnered attention for its diverse biological activities, particularly in the fields of virology and oncology. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a quinazoline core with hydroxyl and carbonyl functional groups that contribute to its biological activity. The presence of substituents at different positions on the quinazoline ring can significantly influence the compound's pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against various viruses:

- HIV-1 Inhibition : Compounds such as II-4 have demonstrated potent inhibitory effects on HIV-1 RNase H activity with an IC50 value of 0.41 μM. This compound also inhibited integrase strand transfer activity (IC50 = 0.85 μM), suggesting its dual inhibitory potential against HIV-1 .

- HCV Activity : In anti-HCV assays, certain derivatives exhibited EC50 values below 10 μM, outperforming ribavirin. For instance, compounds 10n and 10p showed EC50 values of 6.4 μM and 8.1 μM respectively .

- Adenovirus and Vaccinia Virus : Compounds synthesized from this scaffold have shown significant antiviral activity against adenovirus and vaccinia virus. Notably, compound 24b11 exhibited an EC50 value of 1.7 μM against vaccinia virus, which is considerably more potent than existing antiviral treatments .

Anticancer Activity

The anticancer potential of this compound derivatives has also been explored:

- A series of derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Some compounds demonstrated significant antiproliferative activity with IC50 values in low micromolar ranges .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be attributed to specific structural features:

- Substituent Effects : The introduction of different substituents at the C-6 and C-7 positions has been shown to enhance biological activity. For example, aryl substitutions at these positions often improve antiviral efficacy due to favorable interactions with viral targets .

- Hydroxyl Group Influence : The presence of the hydroxyl group at position 6 is critical for maintaining biological activity by facilitating hydrogen bonding interactions with target enzymes or receptors.

Case Studies

Several studies have provided insights into the biological activities of quinazoline derivatives:

| Study | Compound | Target | Activity | IC50/EC50 |

|---|---|---|---|---|

| Kankanala et al. | II-4 | HIV-1 RNase H | Inhibitor | 0.41 μM |

| Yang Cao et al. | 10n | HCV | Inhibitor | 6.4 μM |

| Recent Study | 24b11 | Vaccinia Virus | Inhibitor | 1.7 μM |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The quinazoline-2,4-dione scaffold undergoes nucleophilic substitution at the 1- and 3-positions. For example:

-

Alkylation : Reaction with ethyl chloroacetate in dimethylformamide (DMF) and potassium carbonate introduces alkyl groups at the N-1 position. This method is used to synthesize derivatives for biological studies .

-

Amination : Primary amines react with isatoic anhydrides under microwave irradiation to form 3-substituted quinazoline-2,4-diones via a multi-component reaction .

Table 1: Representative Nucleophilic Substitution Reactions

Deprotection Reactions

The benzyl-protected hydroxy group in intermediates is cleaved under specific conditions:

-

Acidic Deprotection : Heating with hydrobromic acid (HBr) in acetic acid removes benzyl groups to yield free 3-hydroxyquinazoline-2,4-diones .

-

Hydrogenolysis : Palladium-carbon (Pd/C) catalyzed hydrogenation selectively deprotects benzyl ethers .

Cycloaddition Reactions

The compound participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Triazole Formation : 6-Iodoquinazoline-2,4-dione derivatives react with alkynes via CuAAC to form 1,2,3-triazolyl hybrids, enhancing biological activity .

Table 2: CuAAC Reaction Conditions

| Substrate | Alkyne | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 6-Iodoquinazoline-2,4-dione | Phenylacetylene | CuI, sodium ascorbate | 1,2,3-Triazolyl quinazoline-dione | 75–90 |

Metal Chelation

The 3-hydroxy group enables chelation with divalent metal ions (e.g., Mg²⁺), critical for interactions with viral enzymes like HCV NS5B polymerase .

-

Thermal Shift Assay : Compounds 21e and 21k increase the melting temperature (ΔTₘ = 1.6–2.1°C) of NS5B, confirming target engagement .

-

UV-Vis Spectroscopy : Absorption shifts indicate direct binding to Mg²⁺ in the NS5B catalytic site .

Oxidation and Functionalization

-

C-H Activation : Direct functionalization at the 6- or 7-position is achieved via iodination or nitration, enabling further cross-coupling reactions .

-

Nitro Reduction : 6-Nitroquinazoline-2,4-dione is reduced to 6-amino derivatives using iron powder in acidic conditions .

Table 3: Functionalization Reactions

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

Eigenschaften

IUPAC Name |

6-hydroxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-4-1-2-6-5(3-4)7(12)10-8(13)9-6/h1-3,11H,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTVHUMFMLEKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.